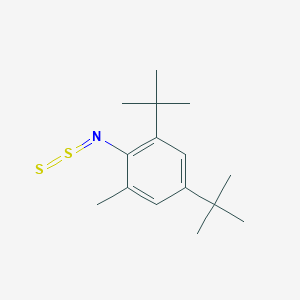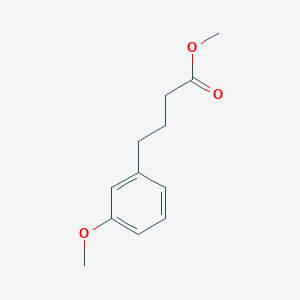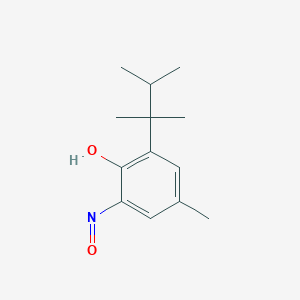
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is an organic compound characterized by a phenolic structure with specific substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- typically involves nucleophilic aromatic substitution reactions. These reactions often require specific conditions, such as the presence of electron-withdrawing groups and strong nucleophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution processes, optimized for yield and purity. These methods often utilize advanced techniques to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require strong nucleophiles and specific catalysts to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components and influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- Phenol, 4-methyl-2-nitro-
- Phenol, 2,6-dimethyl-4-nitroso-
- Phenol, 4-nitroso-
Comparison: Compared to similar compounds, Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
59919-26-5 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-(2,3-dimethylbutan-2-yl)-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)13(4,5)10-6-9(3)7-11(14-16)12(10)15/h6-8,15H,1-5H3 |
InChI-Schlüssel |
VOXLBOOUICIRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


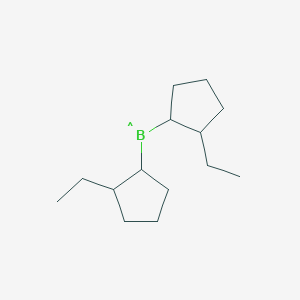
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
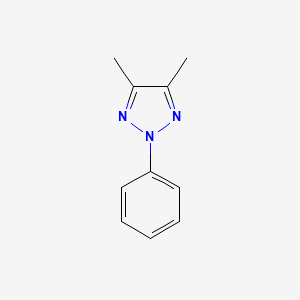

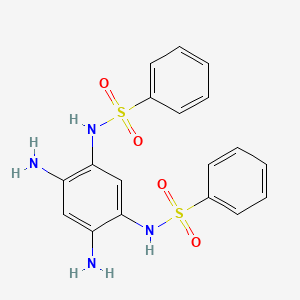
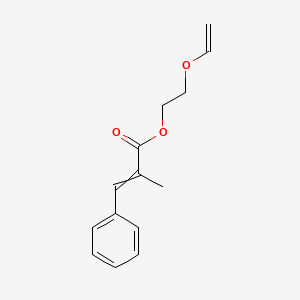
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
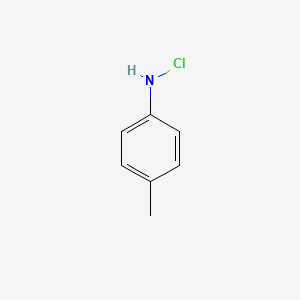
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
